molecular formula C10H10ClN3O2 B1471176 Methyl 2-azido-3-(4-chlorophenyl)propanoate CAS No. 1461705-52-1

Methyl 2-azido-3-(4-chlorophenyl)propanoate

Cat. No. B1471176
CAS RN: 1461705-52-1
M. Wt: 239.66 g/mol
InChI Key: QOGVQNIPJNZCCU-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-(4-chlorophenyl)propanoate is an organic compound that has gained significant attention in the field of chemical research. This compound is known for its unique chemical properties and has been widely used in various scientific studies.

Mechanism of Action

The mechanism of action of Methyl 2-azido-3-(4-chlorophenyl)propanoate is not well understood. However, it is believed to interact with specific proteins and enzymes, leading to changes in their structure and function. This interaction can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
Methyl 2-azido-3-(4-chlorophenyl)propanoate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Methyl 2-azido-3-(4-chlorophenyl)propanoate in lab experiments is its ease of synthesis and availability. It is also a relatively stable compound and can be stored for extended periods. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 2-azido-3-(4-chlorophenyl)propanoate. One of the primary areas of research is the identification of specific proteins and enzymes that interact with this compound. This information can be used to develop new drugs and to better understand the mechanisms of action of existing drugs. Another area of research is the development of new synthetic routes for the production of this compound, which can improve its yield and reduce its cost.
Conclusion:
In conclusion, Methyl 2-azido-3-(4-chlorophenyl)propanoate is a unique compound that has gained significant attention in the field of chemical research. Its ease of synthesis, availability, and range of applications make it an attractive compound for scientific studies. Further research is needed to fully understand its mechanism of action and to identify new applications for this compound.

Scientific Research Applications

Methyl 2-azido-3-(4-chlorophenyl)propanoate has been widely used in various scientific studies. One of the primary applications of this compound is its use as a chemical probe to study protein-ligand interactions. It has also been used in the development of new drugs and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

methyl 2-azido-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-16-10(15)9(13-14-12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGVQNIPJNZCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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